N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidine compound 4 is a member of the amidine family, which are organic compounds characterized by the functional group RC(NR)NR2. Amidines are known for their versatility in organic synthesis and their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidine compound 4 can be synthesized through several methods. One common route involves the reaction of nitriles with amines in the presence of a catalyst. For example, a copper-catalyzed protocol can be used, where the reaction proceeds smoothly at 100°C in the presence of CuCl, Cs2CO3, and 2,2’-bipyridine under an oxygen atmosphere in 2,2,2-trifluoroethanol solvent . Another method involves the use of a silver-catalyzed, one-pot, four-component reaction of terminal alkynes, TMSN3, sodium sulfinate, and sulfonyl azide .
Industrial Production Methods
Industrial production of amidine compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of Amidine compound 4 are not widely documented, but they likely involve similar catalytic processes as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Amidine compound 4 undergoes various types of chemical reactions, including:
Oxidation: Amidines can be oxidized to form amidoximes.
Reduction: Amidines can be reduced to form amines.
Substitution: Amidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of amidines include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include amidoximes, amines, and substituted amidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Amidine compound 4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Amidine compound 4 involves its ability to act as both an electrophile and a nucleophile due to the presence of an amino group and an imino group connected to the same carbon atom . This dual reactivity allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis. The specific molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Amidine compound 4 can be compared with other similar compounds, such as:
Formamidine: The simplest amidine, with the structure HC(=NH)NH2.
Amidine compound 4 is unique due to its specific structural features and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H24N4O3S/c1-27(2)31(29,30)21-9-4-3-8-20(21)18-6-5-7-19(14-18)23(28)26-15-16-10-12-17(13-11-16)22(24)25/h3-14H,15H2,1-2H3,(H3,24,25)(H,26,28) |
InChI Key |
PJHSDMZESVNZHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.